Sodium 3-(3-methoxyphenyl)propanoate
Description
Sodium 3-(3-methoxyphenyl)propanoate is a carboxylate salt derived from 3-(3-methoxyphenyl)propanoic acid (IUPAC: 3-(3-methoxyphenyl)propanoic acid; CAS: 10516-71-9) . Its structure features a propanoic acid backbone substituted with a 3-methoxyphenyl group at the β-position, neutralized as a sodium salt. Its sodium salt form enhances aqueous solubility, making it suitable for reactions in polar solvents.
Properties
Molecular Formula |
C10H11NaO3 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
sodium;3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O3.Na/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GULWYQAFDMRXEB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-(3-methoxyphenyl)propanoate can be synthesized through the reaction of 3-(3-methoxyphenyl)propanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and can be represented by the following equation:
C10H12O3+NaOH→C10H11NaO3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.
Reduction: 3-(3-methoxyphenyl)propanol or 3-(3-methoxyphenyl)propane.
Substitution: 3-(3-halophenyl)propanoate derivatives.
Scientific Research Applications
Sodium 3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate certain receptors, such as GPR41, which play a role in lipid metabolism and anti-obesity effects . The compound’s methoxy group and phenylpropanoate backbone are crucial for its binding affinity and biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues, their substituents, forms, and properties:
Key Structural Differences:
- Substituent Position: The 3-methoxy group in the target compound contrasts with para-substituted analogues (e.g., butyl 3-(4-methoxyphenyl)propanoate), which show reduced bioactivity .
- Backbone Modifications: Hybrid structures, such as thiazolidinone- or pyridine-containing esters (Evidences 2, 3), introduce heterocyclic moieties that alter electronic properties and binding affinities.
- Ionization State : The sodium salt form enhances water solubility compared to the free acid or ester forms, critical for catalytic applications .
Functional Comparisons
Catalytic Potential
- This compound shares structural similarities with phosphine- and nitrogen-ligated sodium carboxylates (e.g., L1–L5 in ), which are effective cobalt ligands in alkene hydrosilylation. While the target compound lacks phosphine groups, its methoxy substituent may donate electron density to metal centers, enhancing catalytic activity .
Research Findings and Data
Solubility and Stability
| Property | This compound | 3-(3-Hydroxyphenyl)propanoic Acid | Butyl 3-(4-methoxyphenyl)propanoate |
|---|---|---|---|
| Aqueous Solubility | High (inferred from salt form) | 1 mg/mL in PBS | Insoluble |
| Organic Solubility | Moderate (ethanol/DMSO) | 2 mg/mL in ethanol | Soluble in lipids |
| Stability | Stable at room temperature | ≥4 years at -20°C | Not reported |
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